molecular formula C16H18N4 B7557270 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

Katalognummer B7557270
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: KCQYZPQACGAQSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile, also known as EPCQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPCQ belongs to the class of quinoline derivatives, which have been studied extensively for their diverse biological activities.

Wirkmechanismus

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile involves its interaction with various molecular targets in cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile binds to DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also inhibits the activity of protein kinases, which regulate cell signaling pathways that promote cell growth and survival. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile disrupts the cell cycle progression by inducing cell cycle arrest at the G2/M phase. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also modulates the expression of various genes involved in cancer progression, including the tumor suppressor p53 and the oncogene c-Myc.
Biochemical and Physiological Effects:
4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been shown to have various biochemical and physiological effects in cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile induces oxidative stress by increasing the production of reactive oxygen species, which can damage cellular components such as proteins and DNA. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also activates the unfolded protein response, which is a cellular stress response that regulates protein folding and degradation. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile modulates the expression of various cytokines and chemokines, which are involved in immune responses and inflammation. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also affects the metabolism of cancer cells by inhibiting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has several advantages for lab experiments. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile is readily synthesized and purified, making it accessible for research purposes. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been extensively studied in vitro, providing a wealth of information on its biological activities and mechanism of action. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has also been evaluated in vivo in animal models, demonstrating its potential as a therapeutic agent. However, there are also limitations to using 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in lab experiments. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has not been evaluated in clinical trials, so its efficacy and safety in humans are unknown. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile may also have off-target effects on other molecular targets, which could complicate its use as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile research. One direction is to evaluate the efficacy of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in preclinical models of cancer, including xenograft models and patient-derived organoids. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in animal models, including its absorption, distribution, metabolism, and excretion. A third direction is to identify biomarkers that can predict the response of cancer cells to 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile, which could improve patient selection for clinical trials. A fourth direction is to explore the potential of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile as a combination therapy with other anticancer agents, which could enhance its efficacy and reduce its toxicity. Overall, 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has shown promise as a novel anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with ethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile as a yellow solid. The purity of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile can be enhanced through recrystallization or chromatographic purification.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been studied for its potential as an anticancer agent. In vitro studies have shown that 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.

Eigenschaften

IUPAC Name

4-(4-ethylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-19-7-9-20(10-8-19)16-13(11-17)12-18-15-6-4-3-5-14(15)16/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYZPQACGAQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.